molecular formula C18H21N3O B7591502 [2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone

[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone

Cat. No. B7591502
M. Wt: 295.4 g/mol
InChI Key: PEOGJHRPEFPHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medical research. This chemical compound is also referred to as DMAPP and has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.

Mechanism of Action

The mechanism of action of DMAPP involves its ability to bind to specific receptors in the body, which triggers a cascade of biochemical reactions that ultimately lead to its physiological effects. These effects include the modulation of various signaling pathways, the inhibition of cell growth and proliferation, and the induction of apoptosis.
Biochemical and Physiological Effects:
DMAPP has been shown to have various biochemical and physiological effects, including its ability to modulate various signaling pathways, inhibit cell growth and proliferation, and induce apoptosis. These effects make DMAPP a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using DMAPP in lab experiments include its high efficiency and selectivity in producing high yields of the compound. However, there are also limitations to using DMAPP in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize the compound.

Future Directions

There are several future directions for the study of DMAPP, including its potential use as a drug candidate for the treatment of various diseases, its role in various biological processes, and its potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to explore the potential advantages and limitations of using DMAPP in lab experiments, as well as its potential toxicity and safety concerns. Overall, the study of DMAPP has the potential to lead to significant advancements in various fields, including pharmacology, biochemistry, and medical research.

Synthesis Methods

The synthesis of DMAPP involves the use of palladium-catalyzed cross-coupling reactions, which involves the coupling of two organic compounds in the presence of a palladium catalyst. This method has been widely used due to its high efficiency and selectivity in producing DMAPP in high yield.

Scientific Research Applications

DMAPP has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and medical research. In pharmacology, DMAPP has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, DMAPP has been studied for its role in various biological processes, including protein synthesis and DNA replication. In medical research, DMAPP has been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

[2-(dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-12-21(17(13)14-7-5-4-6-8-14)18(22)15-9-10-19-16(11-15)20(2)3/h4-11,13,17H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOGJHRPEFPHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone

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